1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluorophenyl group and a triazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone typically involves the reaction of 3,4-difluorobenzaldehyde with 1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the difluorophenyl group or the triazole ring can be substituted with other functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone can be compared with other triazole derivatives, such as:
- 1-(4-Chlorophenyl)-2-[1,2,4]triazol-1-yl-ethanone
- 1-(3,5-Dimethylphenyl)-2-[1,2,4]triazol-1-yl-ethanone
- 1-(4-Methoxyphenyl)-2-[1,2,4]triazol-1-yl-ethanone These compounds share a similar triazole ring structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly impact their chemical properties, biological activities, and potential applications. The uniqueness of this compound lies in the presence of the difluorophenyl group, which can enhance its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H7F2N3O |
---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C10H7F2N3O/c11-8-2-1-7(3-9(8)12)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2 |
InChI Key |
JRNODLCIGOCBKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN2C=NC=N2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.